Superior PET Imaging Capability: A Theragnostic Differentiator for Melanoma
5-Bromo-2-thiouracil can be labeled with the positron-emitting isotope 76Br, a unique attribute not shared by its 5-iodo analog, which is limited to SPECT imaging. In a direct comparison, [76Br]5-bromo-2-thiouracil was synthesized with a labeling efficiency of about 70% [1]. In vivo, the compound enabled clear PET visualization of melanotic melanoma xenografts in rats just 1 day post-injection. Co-injection studies with [125I]5-iodo-2-thiouracil confirmed selective tumor uptake, with the radioactivity concentration in the melanoma being approximately three-fold higher than that in the liver and lungs [2].
| Evidence Dimension | Melanoma Imaging Capability (PET vs. SPECT) |
|---|---|
| Target Compound Data | Radiolabeling efficiency of about 70% for [76Br]5-bromo-2-thiouracil. Enables PET imaging with 3-fold higher tumor uptake vs. background tissues. |
| Comparator Or Baseline | 5-iodo-2-thiouracil (radiolabeled with 131I or 125I for SPECT imaging). |
| Quantified Difference | The target compound uniquely enables PET imaging due to the 76Br positron emitter, offering superior spatial resolution and quantification compared to SPECT-based iodinated analogs. |
| Conditions | Rat model with subcutaneous human/murine melanotic melanoma xenografts. |
Why This Matters
This unique property positions 5-bromo-2-thiouracil as a valuable theragnostic tool, enabling pre-therapy PET imaging for dosimetry prior to targeted treatment with 5-iodo-2-thiouracil.
- [1] Tolmachev, V., Orlova, A., & Sundin, A. (2002). Preparation of [76Br] 5-bromo-2-thiouracil, a positron-emitting melanoma localizing agent. Journal of Radioanalytical and Nuclear Chemistry, 251, 409–412. View Source
- [2] Mårs, U., Tolmachev, V., & Sundin, A. (2000). Positron emission tomography of experimental melanoma with [76Br]5-bromo-2-thiouracil. Nuclear Medicine and Biology, 27(8), 845-849. View Source
